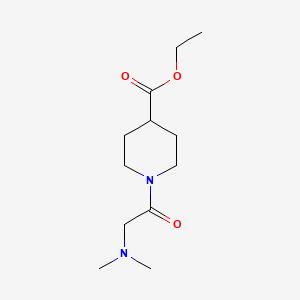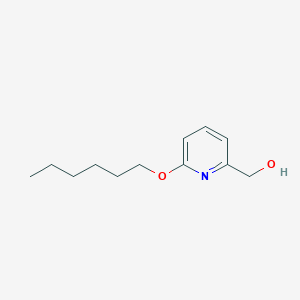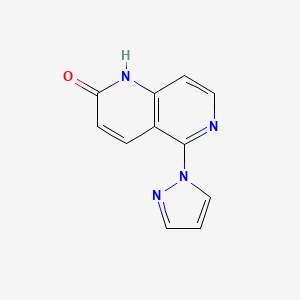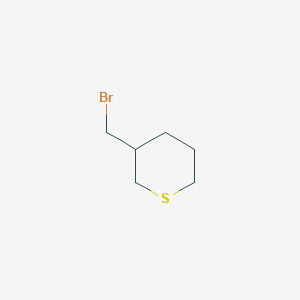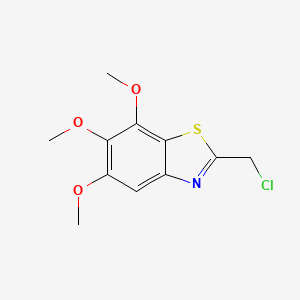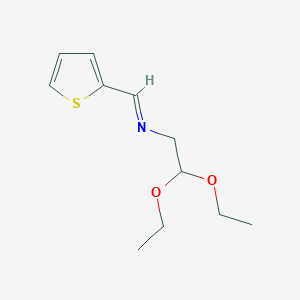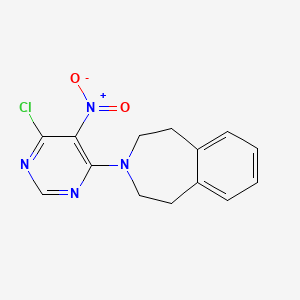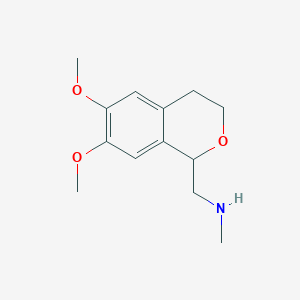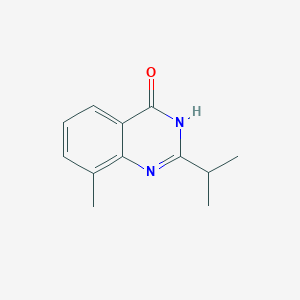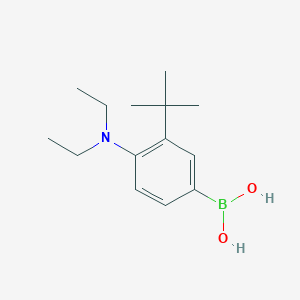
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and diethylamino groups. These structural features make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid typically involves the reaction of 3-tert-butyl-4-diethylaminophenylboronic acid with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various functionalized derivatives of the original compound .
Scientific Research Applications
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the diethylamino group.
Phenylboronic acid: A simpler compound with only a phenyl ring and boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of tert-butyl and diethylamino groups.
Uniqueness
(3-(tert-Butyl)-4-(diethylamino)phenyl)boronic acid is unique due to the presence of both tert-butyl and diethylamino groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide additional sites for functionalization, making the compound versatile in synthetic applications .
Properties
Molecular Formula |
C14H24BNO2 |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
[3-tert-butyl-4-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BNO2/c1-6-16(7-2)13-9-8-11(15(17)18)10-12(13)14(3,4)5/h8-10,17-18H,6-7H2,1-5H3 |
InChI Key |
WVECCYZPRQCTEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(CC)CC)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


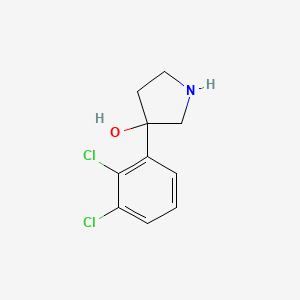
![3-Pyridazinemethanol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B8337193.png)
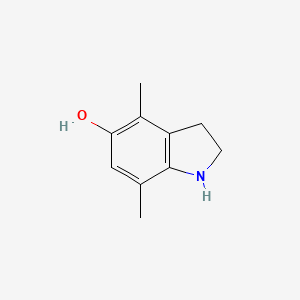
![3-(1-Chloro-ethyl)-5-m-tolyl-[1,2,4]oxadiazole](/img/structure/B8337204.png)
